molecular formula C5H11NO3S B14568111 1,3-Thiazinane-4-carboxylic acid;hydrate CAS No. 61414-26-4

1,3-Thiazinane-4-carboxylic acid;hydrate

Cat. No.: B14568111
CAS No.: 61414-26-4
M. Wt: 165.21 g/mol
InChI Key: GSAMUXCASCUOEG-UHFFFAOYSA-N
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Description

1,3-Thiazinane-4-carboxylic acid;hydrate is a chemical compound that belongs to the class of thiazinanes It is characterized by a six-membered ring containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazinane-4-carboxylic acid can be synthesized through the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment. This reaction forms a substituted thiazinane carboxylic acid . The reaction conditions typically involve the use of a catalyst such as pyridine and derivatization with isobutyl chloroformate .

Industrial Production Methods

Industrial production methods for 1,3-Thiazinane-4-carboxylic acid are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications, involving similar reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazinane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the type of reaction and the reagents used.

Scientific Research Applications

1,3-Thiazinane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Thiazinane-4-carboxylic acid involves its reactivity towards aldehydes in an aqueous environment, forming substituted thiazinane carboxylic acids . This reaction is non-enzymatic and occurs naturally in biological systems. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various biomolecules, influencing metabolic processes.

Comparison with Similar Compounds

1,3-Thiazinane-4-carboxylic acid can be compared with other similar compounds such as:

  • 1,2,3-Thiadiazole-4-carboxylic acid
  • 2-(4-Pyrimidinyl)-1,3-thiazole-4-carboxylic acid
  • 2-(4-methoxybenzyl)-1,3-thiazole-4-carboxylic acid

These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of 1,3-Thiazinane-4-carboxylic acid lies in its specific reactivity towards aldehydes and its formation in biological systems .

Properties

CAS No.

61414-26-4

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

1,3-thiazinane-4-carboxylic acid;hydrate

InChI

InChI=1S/C5H9NO2S.H2O/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H2

InChI Key

GSAMUXCASCUOEG-UHFFFAOYSA-N

Canonical SMILES

C1CSCNC1C(=O)O.O

Origin of Product

United States

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